molecular formula C7H7NO2 B13087641 5-Hydroxy-2-methylnicotinaldehyde

5-Hydroxy-2-methylnicotinaldehyde

Cat. No.: B13087641
M. Wt: 137.14 g/mol
InChI Key: PVKKEJAJPHWOLD-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a hydroxyl group at the 5th position and a methyl group at the 2nd position on the nicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methylnicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-nitropyridine with a reducing agent to form 5-hydroxy-2-methylpyridine. This intermediate is then subjected to formylation to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and controlled oxidation to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-2-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and interaction with biological molecules. It can form covalent bonds with nucleophiles, leading to the formation of various adducts that can modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-methylpyridine: Similar structure but lacks the aldehyde group.

    2-Methyl-5-nitropyridine: Precursor in the synthesis of 5-Hydroxy-2-methylnicotinaldehyde.

    5-Hydroxy-2-methylpyridine-3-carboxylic acid: Oxidation product of this compound.

Uniqueness

This compound is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

5-Hydroxy-2-methylnicotinaldehyde is a pyridine derivative characterized by a hydroxyl group at the 5-position and an aldehyde functional group at the 2-position. This compound has garnered attention in pharmacology due to its significant biological activity, particularly its potential as an inhibitor of various enzymes and receptors involved in critical cellular processes.

  • Molecular Formula : C7H7NO2
  • Molecular Weight : Approximately 139.14 g/mol
  • Structure : The presence of the hydroxyl and aldehyde groups enhances its reactivity, allowing it to form hydrogen bonds with biological macromolecules, which is crucial for its binding affinity to proteins and enzymes.

Biological Activity

This compound exhibits several biological activities, including:

  • Enzyme Inhibition : It has been identified as a selective inhibitor for specific protein kinases, which play vital roles in cell signaling pathways. The compound's ability to form hydrogen bonds enhances its interactions with these enzymes, making it a candidate for drug development targeting diseases associated with dysregulated kinase activity.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various pathogens. For instance, related compounds have shown moderate activity against bacteria such as Escherichia coli and fungi like Candida species .

The biological activity of this compound can be attributed to its structural features that allow it to interact with biomolecules. Key mechanisms include:

  • Covalent Bonding : The compound may covalently bond with nucleophilic sites on proteins, altering their function. This interaction is essential for understanding its therapeutic potential in conditions involving abnormal enzyme activity.
  • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with enzyme active sites, enhancing binding affinity and specificity.

Case Studies

  • Inhibition of Protein Kinases :
    • Research has demonstrated that this compound can inhibit specific protein kinases involved in cancer pathways. This inhibition was quantified using IC50 values, indicating effective concentration ranges for therapeutic applications.
  • Antimicrobial Screening :
    • A study evaluated the antimicrobial activity of various derivatives, including those based on this compound. Results showed that certain derivatives exhibited significant inhibitory effects against Pseudomonas aeruginosa and other pathogens, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring. A comparative table illustrates how similar compounds differ in their biological activities:

Compound NameStructural FeaturesBiological Activity
4-Hydroxy-2-methylnicotinaldehydeHydroxyl at position 4Different reactivity and binding profile
6-Hydroxy-2-methylnicotinaldehydeHydroxyl at position 6Altered electronic properties
2-Hydroxy-5-methylnicotinaldehydeHydroxyl at position 2Influences solubility and reactivity
Methyl 5-hydroxynicotinateMethyl ester derivativeChanges solubility profile

This table highlights how structural variations impact the biological activity of similar compounds, emphasizing the distinctiveness of this compound in pharmacological contexts.

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

5-hydroxy-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H7NO2/c1-5-6(4-9)2-7(10)3-8-5/h2-4,10H,1H3

InChI Key

PVKKEJAJPHWOLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)O)C=O

Origin of Product

United States

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